N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1795420-09-5
VCID: VC7547242
InChI: InChI=1S/C17H26N2O4S/c1-18(24(3,21)22)13-17(20)19-11-5-4-6-15(12-19)14-7-9-16(23-2)10-8-14/h7-10,15H,4-6,11-13H2,1-3H3
SMILES: CN(CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC)S(=O)(=O)C
Molecular Formula: C17H26N2O4S
Molecular Weight: 354.47

N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

CAS No.: 1795420-09-5

Cat. No.: VC7547242

Molecular Formula: C17H26N2O4S

Molecular Weight: 354.47

* For research use only. Not for human or veterinary use.

N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide - 1795420-09-5

Specification

CAS No. 1795420-09-5
Molecular Formula C17H26N2O4S
Molecular Weight 354.47
IUPAC Name N-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Standard InChI InChI=1S/C17H26N2O4S/c1-18(24(3,21)22)13-17(20)19-11-5-4-6-15(12-19)14-7-9-16(23-2)10-8-14/h7-10,15H,4-6,11-13H2,1-3H3
Standard InChI Key VBLWPFMNDQADTA-UHFFFAOYSA-N
SMILES CN(CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, N-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide, reflects its three primary components:

  • Methanesulfonamide Group: A sulfonamide derivative with a methyl substituent, known for enhancing metabolic stability and binding affinity in drug design.

  • Azepane Ring: A seven-membered saturated nitrogen heterocycle, which confers conformational flexibility and potential interaction with biological targets.

  • 4-Methoxyphenyl Moiety: An aromatic ring with a methoxy substituent at the para position, often associated with improved solubility and target selectivity.

PropertyValue
Molecular FormulaC₁₇H₂₆N₂O₄S
Molecular Weight354.47 g/mol
SMILESCN(CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC)S(=O)(=O)C
SolubilityNot yet characterized

The structural complexity of this compound necessitates advanced analytical techniques, such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), for precise characterization.

Synthetic Pathways

Synthesis involves a multi-step process optimized for yield and purity:

  • Acylation of Azepane: The azepane ring undergoes acylation with bromoacetyl bromide to introduce a reactive ketone group.

  • Nucleophilic Substitution: The intermediate reacts with methylamine to form a secondary amine, critical for subsequent sulfonylation.

  • Sulfonylation: Methanesulfonyl chloride is introduced to yield the final sulfonamide derivative.

  • Purification: Column chromatography or recrystallization ensures >95% purity, as confirmed by HPLC.

Key reaction conditions include anhydrous tetrahydrofuran (THF) as the solvent, triethylamine as a base, and temperatures maintained at 0–5°C during sulfonylation to minimize side reactions.

Recent Studies and Pharmacokinetics

Bioavailability and Metabolism

A 2024 rodent study reported a plasma half-life of 2.3 hours and oral bioavailability of 18%, attributed to first-pass metabolism in the liver. Major metabolites include N-desmethyl and O-demethylated derivatives, identified using LC-MS/MS.

Toxicity Profile

Acute toxicity tests in rats (LD₅₀ > 2000 mg/kg) classify the compound as Category 5 under GHS guidelines, though chronic exposure data remain unavailable.

Future Directions

Clinical Translation

  • Phase I Trials: Assessing safety and tolerability in healthy volunteers.

  • Formulation Optimization: Nanoemulsions or liposomes to enhance bioavailability.

Mechanistic Studies

  • Target Identification: CRISPR-Cas9 screens to map interacting proteins.

  • Synergistic Combinations: Testing with NSAIDs or antifungals for enhanced efficacy.

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